molecular formula C23H17BrCl2N2O5 B12057066 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477735-01-6

4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12057066
CAS No.: 477735-01-6
M. Wt: 552.2 g/mol
InChI Key: UNOSFXJZGMDKFM-KKMKTNMSSA-N
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Preparation Methods

The synthesis of 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The starting materials typically include 2,3-dichlorophenol, acetyl chloride, and carbohydrazide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through a series of condensation and esterification reactions

Chemical Reactions Analysis

4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:

Properties

CAS No.

477735-01-6

Molecular Formula

C23H17BrCl2N2O5

Molecular Weight

552.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrCl2N2O5/c1-31-20-10-14(8-9-18(20)33-23(30)15-4-2-5-16(24)11-15)12-27-28-21(29)13-32-19-7-3-6-17(25)22(19)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

UNOSFXJZGMDKFM-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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